molecular formula C17H18FNO3 B2482865 3-(2,4-Dimethoxyanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 477319-00-9

3-(2,4-Dimethoxyanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2482865
CAS No.: 477319-00-9
M. Wt: 303.333
InChI Key: WMBRAQHGLPYSMX-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyanilino)-1-(4-fluorophenyl)-1-propanone is a useful research compound. Its molecular formula is C17H18FNO3 and its molecular weight is 303.333. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-14-7-8-15(17(11-14)22-2)19-10-9-16(20)12-3-5-13(18)6-4-12/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBRAQHGLPYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-00-9
Record name 3-(2,4-DIMETHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(2,4-Dimethoxyanilino)-1-(4-fluorophenyl)-1-propanone is an organic compound notable for its potential biological activities. This compound features a dimethoxyaniline moiety coupled with a fluorophenyl group, which may contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 3(2,4dimethoxyanilino)1(4fluorophenyl)propan1one\text{IUPAC Name }3-(2,4-dimethoxyanilino)-1-(4-fluorophenyl)propan-1-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research suggests that it may modulate enzyme activity or interact with specific receptors, influencing cellular pathways related to disease mechanisms. The exact mechanism remains under investigation, but preliminary studies indicate potential anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Tested: MCF-7 (breast cancer)
  • IC50 Value: 15 µM (indicating effective inhibition at this concentration)

Antimicrobial Effects

The compound also shows promise as an antimicrobial agent. In a study evaluating its efficacy against bacterial strains, the following results were noted:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial therapies.

Study on Cancer Cell Lines

In a detailed study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on various cancer cell lines. The study reported:

  • Cell Viability Assay: A significant reduction in cell viability was observed in treated groups compared to controls.
  • Apoptosis Induction: Flow cytometry analysis indicated increased apoptosis in treated cells.

Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial properties of the compound against clinical isolates. The study highlighted:

  • Efficacy Against Multidrug-resistant Strains: The compound demonstrated effectiveness against strains resistant to conventional antibiotics.
  • Synergistic Effects: Combination therapy with existing antibiotics showed enhanced efficacy, suggesting a potential role in overcoming resistance.

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